molecular formula C19H21FN2O3S B11160128 2-fluoro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

2-fluoro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

Cat. No.: B11160128
M. Wt: 376.4 g/mol
InChI Key: IRPSJCDUOQLVJM-UHFFFAOYSA-N
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Description

2-fluoro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorine atom, a benzamide group, and a sulfonyl-substituted phenyl ring

Preparation Methods

The synthesis of 2-fluoro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide typically involves multiple steps, including the introduction of the fluorine atom and the sulfonyl group. The synthetic route may include the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Sulfonylation: The sulfonyl group can be introduced through the reaction of the phenyl ring with a sulfonyl chloride in the presence of a base.

    Piperidine Substitution: The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-fluoro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts and temperature control to facilitate the reactions .

Scientific Research Applications

2-fluoro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

2-fluoro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H21FN2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C19H21FN2O3S/c1-14-5-4-12-22(13-14)26(24,25)16-10-8-15(9-11-16)21-19(23)17-6-2-3-7-18(17)20/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,21,23)

InChI Key

IRPSJCDUOQLVJM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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